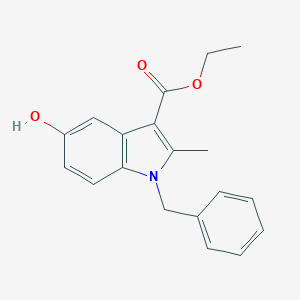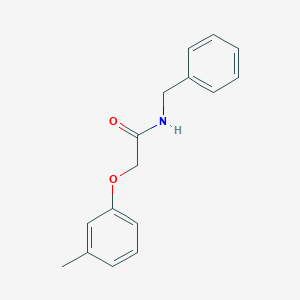
3-chloro-N-(2-chlorophenyl)benzamide
Overview
Description
3-chloro-N-(2-chlorophenyl)benzamide is a chemical compound with the linear formula C13H9Cl2NO . It is used in early discovery research as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves several steps. The elemental analysis of the compound was calculated as follows: C 50.15%, H 2.58%, N 9.00%; and found as follows: C 51.00%, H 2.63%, N 9.15% . The synthesis process also involves the use of an influx condenser and an electric heating mantle .Molecular Structure Analysis
The molecular weight of this compound is 266.129 . The meta-Cl atom in the benzoyl ring is positioned anti to the C=O bond, while the ortho-Cl atom in the aniline ring is positioned syn to the N-H bond . The two aromatic rings are almost coplanar, making a dihedral angle of 4.73 (5)° .Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve several steps . The 1H NMR (400 MHz, DMSO-d6) values are given as follows: δ(ppm) 10.93 (s, 1H, –NH–), 8.31–8.29 (m, 1H, Ph), 8.28–8.26 (m, 1H, Ph), 8.04 (s, 1H, Ph), 8.02 (d, J = 2.1 Hz, 1H, Ph), 8.00 (d, J = 1.9 Hz, 2H, Ph), 7.91 (dd, J = 3.9, 1.9 Hz, 1H, Ph),7.85 (d, J = 2.0 Hz, 1H, Ph) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 266.129 . The calculated elemental analysis is as follows: C 61.67%, H 6.00%, N 8.00%; and found as follows: C 61.74%, H 6.05%, N 7.78% .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure and bond parameters of 3-chloro-N-(2-chlorophenyl)benzamide have been extensively studied, with a focus on the conformation of bonds and dihedral angles between different groups within the molecule (Gowda et al., 2007). These findings are crucial for understanding the physical and chemical properties of the compound.
Potential in Anti-inflammatory Responses
- Although not directly related to this compound, studies have explored the anti-inflammatory effects of related benzamide compounds. This research indicates the potential for similar compounds to be investigated for their anti-inflammatory properties (Torres et al., 1999).
Plant Growth Regulation
- Some studies have synthesized and tested benzamide derivatives for plant growth regulation. These investigations show how structural modifications in benzamides, including compounds like this compound, could influence plant growth and development (Hatim & Joshi, 2004).
Synthesis and Characterization in Medicinal Chemistry
- Research involving the synthesis and characterization of benzamide compounds, including derivatives similar to this compound, plays a significant role in medicinal chemistry. These studies provide insights into the design of new pharmaceuticals and therapeutic agents (Yılmaz et al., 2015).
Vibrational and Electronic Spectra Analysis
- Investigating the vibrational and electronic spectra of benzamide compounds, including derivatives of this compound, is crucial for understanding their electronic properties and potential applications in materials science (Rao et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMQLXUUFGSMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83426-46-4 | |
| Record name | 3-CHLORO-N-(2-CHLOROPHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B379492.png)
![2-Butyl-3a,11b-dihydrophenanthro[9,10-c]pyrrole-1,3-dione](/img/structure/B379493.png)








![2-nitro-N'-{3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B379510.png)
![benzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] 4-[O-(2-chlorobenzoyl)oxime]](/img/structure/B379511.png)
![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate](/img/structure/B379512.png)
